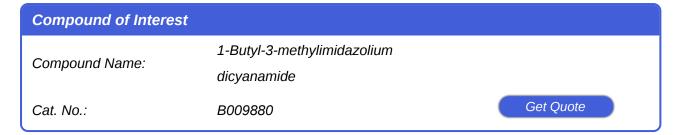


# Deucravacitinib (CAS No. 448245-52-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Deucravacitinib, sold under the brand name Sotyktu, is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Developed by Bristol Myers Squibb, it represents a significant advancement in the oral treatment of immune-mediated inflammatory diseases.[2] Its unique mechanism of allosteric inhibition of the TYK2 regulatory domain confers high selectivity, distinguishing it from other JAK inhibitors that target the conserved active site and offering an improved safety profile.[3][4][5] Deucravacitinib was first approved by the U.S. Food and Drug Administration (FDA) in September 2022 for the treatment of adults with moderate-to-severe plaque psoriasis who are candidates for systemic therapy or phototherapy.[4] Approvals in the European Union and Japan have followed.[2] This guide provides an in-depth overview of the chemical properties, mechanism of action, synthesis, experimental evaluation, and clinical use of Deucravacitinib.

## **Physicochemical Properties**

Deucravacitinib is a white to yellow powder with pH-dependent solubility, which decreases with increasing pH.[6] A key feature of its molecular design is the presence of a deuterium-substituted methyl amide group, which was incorporated to block a metabolic pathway that would otherwise generate a less selective primary amide metabolite.[2][7]



Property	Value	Reference	
CAS Number	448245-52-1	[3]	
IUPAC Name	6- (cyclopropanecarbonylamino)- 4-[[2-methoxy-3-(1-methyl- 1,2,4-triazol-3- yl)phenyl]amino]-N- (trideuteriomethyl)pyridazine-3- carboxamide	[3]	
Molecular Formula	C20H19D3N8O3	[8]	
Molecular Weight	425.47 g/mol	[6]	
Melting Point	Crystalline Form CSIII shows an endothermic peak at approximately 257°C (onset temperature)	[9]	
LogP	1.2	[10]	
рКа	Not available		
Solubility	pH-dependent; solubility decreases with increasing pH. Soluble in DMF (1 mg/ml) and DMSO (1 mg/ml).	[6]	

## **Mechanism of Action: Selective TYK2 Inhibition**

Deucravacitinib exerts its therapeutic effect through a novel mechanism of allosteric inhibition of TYK2. Unlike other JAK inhibitors that compete with ATP at the highly conserved catalytic domain (Janus Homology 1 or JH1 domain), Deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2.[3][4] This binding stabilizes an inhibitory conformation of the enzyme, preventing its activation.[3]

TYK2 is a key intracellular signaling molecule for several pro-inflammatory cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), all of which are implicated in the

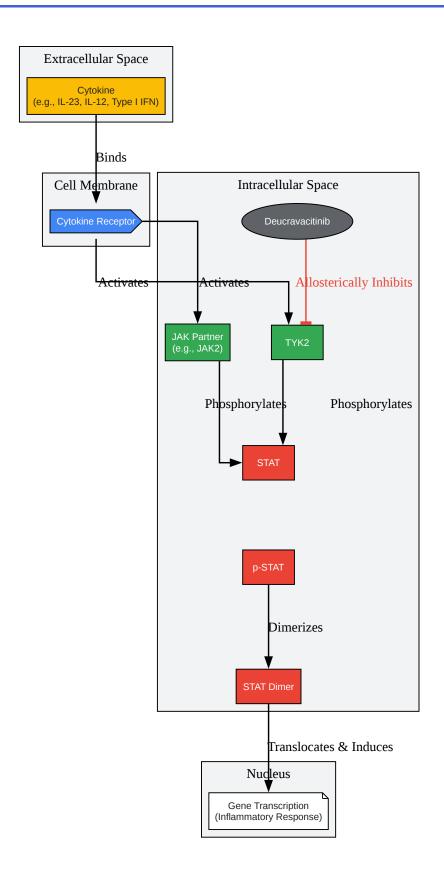


pathogenesis of psoriasis and other immune-mediated diseases.[5] By selectively inhibiting TYK2, Deucravacitinib effectively blocks the downstream signaling cascades of these cytokines, thereby reducing inflammation and ameliorating disease symptoms.[5]

# **The TYK2 Signaling Pathway**

The binding of cytokines such as IL-23, IL-12, or Type I IFNs to their respective receptors on the cell surface leads to the activation of receptor-associated JAKs, including TYK2. Activated TYK2 then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize and translocate to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses. Deucravacitinib's inhibition of TYK2 disrupts this entire cascade.





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Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine-induced signaling.

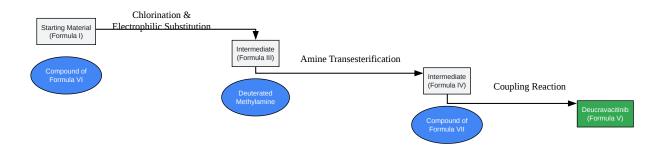


# **Synthesis of Deucravacitinib**

The synthesis of Deucravacitinib has been described in patent literature. A general overview of a potential synthetic route is provided below. This process involves several key steps, including the formation of the core pyridazine structure, coupling reactions to introduce the side chains, and a final amidation step with deuterated methylamine.

A reported synthesis involves a multi-step process that can be summarized as follows:

- Chlorination and Electrophilic Substitution: A starting compound is subjected to chlorination and electrophilic substitution to synthesize a key intermediate.[11]
- Amine Transesterification: The intermediate then undergoes an amine transesterification reaction with deuterated methylamine to introduce the deuterium-labeled methylamide group.[11]
- Coupling Reaction: Finally, a coupling reaction is performed to attach the remaining side chain, yielding Deucravacitinib.[11]



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Caption: A generalized synthetic pathway for Deucravacitinib.

# **Experimental Protocols**



## **In Vitro Assays**

This assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of enzyme activity.

#### Methodology:

- Compound Preparation: Prepare a serial dilution of Deucravacitinib in DMSO, followed by a further dilution in the kinase buffer.
- Kinase Reaction:
  - Add the diluted Deucravacitinib or vehicle (DMSO) to the wells of an assay plate.
  - Add a solution containing purified recombinant TYK2 enzyme and a suitable substrate peptide (e.g., IRS1-tide).
  - Initiate the reaction by adding ATP.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Detection:
  - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
     Incubate for 40 minutes.
  - Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each Deucravacitinib concentration relative to the vehicle control and determine the IC<sub>50</sub> value.

This assay measures the inhibition of cytokine-induced STAT phosphorylation within a cellular context.

#### Methodology:

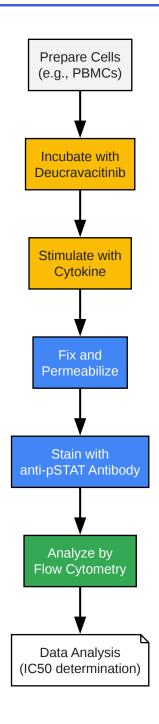
## Foundational & Exploratory





- Cell Preparation: Use a relevant cell line (e.g., human peripheral blood mononuclear cells -PBMCs).
- Compound Incubation: Pre-incubate the cells with a serial dilution of Deucravacitinib for a specified time.
- Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-23, IFN-α) to induce STAT phosphorylation.
- Fixation and Permeabilization:
  - Fix the cells with a suitable fixation buffer (e.g., formaldehyde-based).
  - Permeabilize the cells with a permeabilization buffer (e.g., methanol-based) to allow intracellular antibody staining.
- Staining: Stain the cells with a fluorophore-conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3). Co-staining with cell surface markers can be performed to identify specific cell populations.
- Data Acquisition: Acquire data on a flow cytometer.
- Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each sample. Normalize the MFI values to the stimulated vehicle control and plot against the inhibitor concentration to calculate the IC<sub>50</sub>.[12][13][14]





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Caption: Workflow for a cell-based phospho-STAT assay.

# In Vivo Efficacy Model: Imiquimod-Induced Psoriasis in Mice

This is a widely used preclinical model that recapitulates key features of human psoriasis.



### Methodology:

- Animal Model: Use a suitable mouse strain, such as BALB/c or C57BL/6.
- Induction of Psoriasis-like Inflammation:
  - Shave a defined area on the dorsal skin of the mice.
  - Topically apply a daily dose of imiquimod (IMQ) cream (e.g., 5%) to the shaved area for 5-6 consecutive days.[8][15]
- Treatment Administration:
  - Administer Deucravacitinib orally (e.g., by gavage) at various doses, typically starting from the first day of IMQ application and continuing for the duration of the experiment.
  - Include a vehicle control group and potentially a positive control group (e.g., a topical corticosteroid).
- Assessment of Disease Severity:
  - Macroscopic Scoring: Daily, score the severity of erythema (redness), scaling, and skin thickness based on a predefined scoring system (e.g., a modified Psoriasis Area and Severity Index - PASI).[15]
  - Skin Thickness Measurement: Measure the thickness of the inflamed skin daily using a caliper.
- Endpoint Analysis (at the end of the study):
  - Histology: Collect skin biopsies for histological analysis to assess epidermal thickness (acanthosis), inflammatory cell infiltration, and other psoriatic features.
  - Gene Expression Analysis: Analyze the expression of key inflammatory cytokines (e.g., IL-17, IL-23) in skin tissue using methods like quantitative PCR (qPCR).
  - Flow Cytometry: Analyze the immune cell populations in the skin and draining lymph nodes.



# **Clinical Development and Uses**

Deucravacitinib has undergone extensive clinical evaluation, primarily for the treatment of moderate-to-severe plaque psoriasis. The pivotal Phase 3 clinical trial program, known as POETYK PSO, has demonstrated its efficacy and safety.

## POETYK PSO-1 and POETYK PSO-2 Clinical Trials

These were two global, multicenter, randomized, double-blind, placebo- and active-controlled studies.[16][17]

#### Key Methodological Aspects:

- Patient Population: Adults with moderate-to-severe plaque psoriasis (Psoriasis Area and Severity Index [PASI] ≥ 12, static Physician's Global Assessment [sPGA] score ≥ 3, and body surface area [BSA] involvement ≥ 10%).[16][18]
- Treatment Arms: Patients were randomized to receive Deucravacitinib (6 mg once daily), placebo, or apremilast (30 mg twice daily).[19][20]
- Primary Endpoints: The co-primary endpoints were the proportion of patients achieving at least a 75% improvement in PASI score (PASI 75) and an sPGA score of clear or almost clear (sPGA 0/1) at week 16, compared to placebo.[17][20]
- Secondary Endpoints: Key secondary endpoints included comparisons of efficacy (PASI 75 and sPGA 0/1) versus apremilast at week 16 and 24, as well as the proportion of patients achieving PASI 90.[21]

#### Summary of Efficacy Results:

In both the POETYK PSO-1 and POETYK PSO-2 trials, Deucravacitinib demonstrated superiority over both placebo and apremilast in achieving the primary and key secondary endpoints at week 16 and 24.[17] A significant proportion of patients treated with Deucravacitinib achieved PASI 75 and sPGA 0/1, with these clinical responses being maintained through 52 weeks of treatment.[21]



Endpoint (Week 16)	Deucravacitinib	Apremilast	Placebo
PASI 75 (POETYK PSO-1)	58.7%	35.1%	12.7%
sPGA 0/1 (POETYK PSO-1)	53.6%	32.1%	7.2%
PASI 75 (POETYK PSO-2)	53.6%	40.2%	9.4%
sPGA 0/1 (POETYK PSO-2)	50.3%	34.3%	8.6%

### Safety Profile:

Deucravacitinib was generally well-tolerated in the clinical trials. The most common adverse events reported were nasopharyngitis, upper respiratory tract infection, headache, diarrhea, and nausea.[17] The selective mechanism of action of Deucravacitinib is thought to contribute to a favorable safety profile with a lower incidence of adverse events commonly associated with broader JAK inhibitors.

## **Other Investigational Uses**

Beyond plaque psoriasis, Deucravacitinib is being investigated for a range of other immune-mediated diseases, including psoriatic arthritis, systemic lupus erythematosus, and inflammatory bowel disease (Crohn's disease and ulcerative colitis).[5][22][23]

## Conclusion

Deucravacitinib represents a significant therapeutic innovation, being the first and only approved selective, allosteric inhibitor of TYK2. Its unique mechanism of action provides a targeted approach to modulating key cytokine pathways involved in the pathogenesis of psoriasis and other immune-mediated diseases. The robust clinical data from the POETYK PSO program have established its efficacy and a favorable safety profile, positioning it as a valuable oral treatment option for patients with moderate-to-severe plaque psoriasis. Ongoing research continues to explore its full therapeutic potential across a spectrum of inflammatory and autoimmune conditions.



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